molecular formula C8H10BrN5 B1377239 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1422006-33-4

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1377239
CAS No.: 1422006-33-4
M. Wt: 256.1 g/mol
InChI Key: JASCPMGZADDPOW-UHFFFAOYSA-N
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Description

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The pyrazolopyrimidine scaffold is known for its versatility and has been widely studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of an appropriate hydrazine with a β-keto ester or diketone.

    Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable amidine or urea derivative under acidic or basic conditions.

    Bromination: The final step involves the bromination of the pyrazolopyrimidine core using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling reactions: Palladium catalysts and ligands are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential kinase inhibitory properties.

    Thioglycoside derivatives: Compounds that also feature the pyrazolopyrimidine scaffold and exhibit cytotoxic activities.

Uniqueness

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable compound for the development of targeted therapies in cancer treatment.

Properties

IUPAC Name

3-bromo-2-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c1-4(2)14-6(9)5-7(10)11-3-12-8(5)13-14/h3-4H,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCPMGZADDPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2C(=NC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

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